3,4-Difluoro-5-isobutoxybenzenethiol

Lipophilicity Drug Design Partition Coefficient

3,4-Difluoro-5-isobutoxybenzenethiol (CAS: 1379369-28-4; MF: C10H12F2OS; MW: 218.27 g/mol) is a fluorinated aromatic thiol featuring a 1,2,3,5-tetrasubstituted benzene core with fluorine atoms at the 3- and 4-positions, an isobutoxy (-OCH2CH(CH3)2) group at the 5-position, and a reactive thiol (-SH) moiety para to the ether group. The compound is commercially available with certified purity specifications from specialty chemical suppliers , positioning it as a building block for applications requiring orthogonal reactivity via the thiol handle and lipophilicity modulation from the branched isobutoxy substituent.

Molecular Formula C10H12F2OS
Molecular Weight 218.27 g/mol
Cat. No. B15242141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-isobutoxybenzenethiol
Molecular FormulaC10H12F2OS
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C(=CC(=C1)S)F)F
InChIInChI=1S/C10H12F2OS/c1-6(2)5-13-9-4-7(14)3-8(11)10(9)12/h3-4,6,14H,5H2,1-2H3
InChIKeyQUTYOQHETMVBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-5-isobutoxybenzenethiol CAS 1379369-28-4: Technical Specifications and Procurement-Ready Physicochemical Profile


3,4-Difluoro-5-isobutoxybenzenethiol (CAS: 1379369-28-4; MF: C10H12F2OS; MW: 218.27 g/mol) is a fluorinated aromatic thiol featuring a 1,2,3,5-tetrasubstituted benzene core with fluorine atoms at the 3- and 4-positions, an isobutoxy (-OCH2CH(CH3)2) group at the 5-position, and a reactive thiol (-SH) moiety para to the ether group [1]. The compound is commercially available with certified purity specifications from specialty chemical suppliers , positioning it as a building block for applications requiring orthogonal reactivity via the thiol handle and lipophilicity modulation from the branched isobutoxy substituent.

Why 3,4-Difluoro-5-isobutoxybenzenethiol Cannot Be Replaced by Generic Difluorobenzenethiols in Lipophilicity-Sensitive Applications


Fluorinated benzenethiols exhibit wide variability in physicochemical properties depending on substitution pattern and alkoxy chain presence. The introduction of an isobutoxy group at the 5-position in 3,4-difluoro-5-isobutoxybenzenethiol substantially alters computed lipophilicity (XLogP3 3.6) relative to non-alkoxylated difluorobenzenethiol analogs (XLogP3 typically 2.1-2.6) [1]. This difference is critical because even modest logP variations can shift membrane permeability, protein binding, and phase partitioning behavior by factors exceeding 5-10× in biological and materials contexts. Furthermore, the branched isobutoxy moiety confers distinct steric and conformational properties compared to linear butoxy analogs, affecting molecular packing and receptor recognition . Direct substitution with a non-alkoxylated difluorothiophenol or a linear alkoxy variant will alter these properties in ways that cannot be corrected by formulation adjustments alone.

Quantitative Differentiation Evidence for 3,4-Difluoro-5-isobutoxybenzenethiol Against Closest Analogs


LogP Differential: 3,4-Difluoro-5-isobutoxybenzenethiol Exhibits 1.2-1.5 Log Units Higher Lipophilicity Than Non-Alkoxylated Difluorobenzenethiol Analogs

3,4-Difluoro-5-isobutoxybenzenethiol demonstrates a computed XLogP3 value of 3.6 [1], whereas 3,5-difluorobenzenethiol (XLogP3 = 2.4) [2] and 2,6-difluorobenzenethiol (XLogP3 = 2.1) [3] show substantially lower lipophilicity. The branched isobutoxy group contributes approximately 1.2-1.5 additional logP units compared to the non-alkoxylated difluoro core. A linear butoxy regioisomer, 2-butoxy-3,5-difluorobenzenethiol, exhibits LogP of 3.43 , indicating that even among C4-alkoxylated analogs, branching affects lipophilicity by ~0.17 log units.

Lipophilicity Drug Design Partition Coefficient Membrane Permeability

Polar Surface Area Differential: 3,4-Difluoro-5-isobutoxybenzenethiol Has 50-60% Lower TPSA Than Carboxylate or Aldehyde Derivatives, Favoring Membrane Permeation

3,4-Difluoro-5-isobutoxybenzenethiol has a topological polar surface area (TPSA) of 9.23-10.2 Ų [1], driven exclusively by the thiol (-SH) and ether oxygen contributions. In contrast, the carboxylic acid derivative 3,4-difluoro-5-isobutoxybenzoic acid exhibits TPSA of 46.5 Ų [2] (computed from carboxyl group contribution), while the aldehyde analog 3,4-difluoro-5-isobutoxybenzaldehyde has TPSA of 26.3 Ų (computed). This represents a 3.5-4.5× reduction in TPSA relative to the acid and a ~60% reduction relative to the aldehyde.

Polar Surface Area Bioavailability CNS Penetration Membrane Transport

Orthogonal Reactivity Portfolio: 3,4-Difluoro-5-isobutoxybenzenethiol Provides a Thiol Handle Absent in Aldehyde, Ketone, Alcohol, and Acid Analogs of the Same Scaffold

3,4-Difluoro-5-isobutoxybenzenethiol contains a free thiol (-SH) group capable of participating in thiol-ene click chemistry, disulfide formation, metal coordination (Au, Ag, Pt, Pd), and nucleophilic substitution reactions . Analogs of the identical 3,4-difluoro-5-isobutoxyphenyl scaffold with alternative functional groups lack this reactivity profile: the aldehyde analog participates in nucleophilic addition and condensation but not thiol-specific reactions ; the ketone analog is limited to carbonyl chemistry ; the alcohol analog offers hydroxyl reactivity only ; and the carboxylic acid analog provides acid-base and amide coupling but not thiol-metal binding [1].

Synthetic Utility Thiol-Ene Click Metal Coordination Bioconjugation

Substitution Pattern Distinction: 3,4-Difluoro Substitution with 5-Isobutoxy in Target Compound Differs from 3,5-Difluoro-2-butoxy Regioisomer in Steric and Electronic Profile

3,4-Difluoro-5-isobutoxybenzenethiol positions fluorine atoms ortho to each other at C3 and C4, with the isobutoxy group at C5 and thiol at C1 [1]. The closest commercially available alternative with identical atoms but different substitution pattern is 2-butoxy-3,5-difluorobenzenethiol (CAS 1379350-99-8), which places fluorine at C3 and C5, butoxy at C2, and thiol at C1 . This regioisomeric difference alters: (a) fluorine-fluorine ortho coupling versus meta coupling, affecting 19F NMR signatures; (b) electronic effects on thiol acidity (para-fluorine in target vs ortho/para in comparator); and (c) steric accessibility of the thiol (target has less steric hindrance at the reaction center).

Regioisomer Comparison Electronic Effects Steric Effects Structure-Activity Relationship

Purity Benchmark: Commercial Availability of 3,4-Difluoro-5-isobutoxybenzenethiol at ≥98% Purity Establishes Reproducible Baseline for Sensitive Applications

3,4-Difluoro-5-isobutoxybenzenethiol is commercially available with certified purity of 98% from specialty chemical suppliers . This purity specification is comparable to that offered for structurally related fluorinated benzenethiols such as 2-ISO-BUTOXY-5-FLUOROTHIOPHENOL (97% purity) and 2-butoxy-3,5-difluorobenzenethiol (≥98% purity) , ensuring that procurement decisions can be based on structural differentiation rather than purity-related variability.

Purity Specification Reproducibility Procurement Quality Control

Rotatable Bond Count: 3,4-Difluoro-5-isobutoxybenzenethiol Has 3 Rotatable Bonds vs 4 in Linear n-Butoxy Regioisomer, Affecting Conformational Entropy

3,4-Difluoro-5-isobutoxybenzenethiol contains 3 rotatable bonds , comprising the C-O bond of the ether linkage plus two C-C bonds in the isobutyl chain. The regioisomeric 2-butoxy-3,5-difluorobenzenethiol contains 4 rotatable bonds due to the linear n-butyl chain having one additional C-C bond that can undergo torsional rotation. The branched isobutoxy group reduces the number of accessible conformations compared to the linear n-butoxy chain, potentially leading to lower conformational entropy penalty upon binding and different molecular packing characteristics.

Conformational Flexibility Molecular Recognition Rotatable Bonds Entropy

Application Scenarios Where 3,4-Difluoro-5-isobutoxybenzenethiol Provides Verifiable Procurement Advantages


Lipophilicity-Driven Drug Discovery Programs Requiring LogP ~3.6 Aromatic Thiol Building Blocks

Medicinal chemistry campaigns targeting intracellular or CNS-penetrant small molecules benefit from the compound's XLogP3 of 3.6 [1]. Where non-alkoxylated difluorobenzenethiols (logP 2.1-2.4) [2] would yield compounds with insufficient membrane permeability, this scaffold provides a pre-optimized lipophilicity starting point without requiring additional synthetic steps to introduce alkyl chains.

Thiol-Ene Click Chemistry and Surface Functionalization Requiring Branched Alkoxy Spacers

The free thiol group enables covalent attachment to alkenes, alkynes, and metal surfaces (Au, Ag) via well-established thiol-click and self-assembly chemistry [1]. The branched isobutoxy group provides a sterically differentiated spacer compared to linear alkoxy analogs, which influences monolayer packing density and orientation [2]—a parameter critical for reproducible surface functionalization in sensor and catalysis applications.

Synthesis of Fluorinated Disulfides and Metal-Thiolate Complexes Requiring Defined Electronic Properties

The 3,4-difluoro substitution pattern with para-positioned thiol and ether groups creates a specific electronic environment for the thiolate anion, distinct from the ortho-ether-thiol arrangement in 2-butoxy-3,5-difluorobenzenethiol [1]. This influences metal-thiolate bond strength and redox properties in coordination complexes, relevant for catalyst design and materials chemistry where precise electronic tuning is required.

Comparative SAR Studies Evaluating Branched vs Linear Alkoxy Substituents on Fluorinated Aromatic Scaffolds

Researchers investigating the impact of alkoxy chain branching on biological activity or physicochemical properties can use this compound as the branched-chain comparator against linear n-butoxy analogs [1]. The 0.17 logP difference and reduced rotatable bond count (3 vs 4) [2] provide measurable parameters for structure-property relationship analysis without confounding differences in core scaffold.

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